4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[45]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spiro Ring: The spiro ring can be formed through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid
Uniqueness
4-{[3-(Morpholin-4-yl)propyl]amino}-1-oxaspiro[45]dec-3-en-2-one stands out due to its unique spiro linkage and the presence of the morpholine ring
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C16H26N2O3/c19-15-13-14(16(21-15)5-2-1-3-6-16)17-7-4-8-18-9-11-20-12-10-18/h13,17H,1-12H2 |
InChI Key |
GAHUMCDFZOYKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCCCN3CCOCC3 |
Origin of Product |
United States |
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